2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3/c1-19-9-6-7-13-22(19)27-32-29(37-33-27)24-17-34(28-23(26(24)36)15-14-20(2)31-28)18-25(35)30-16-8-12-21-10-4-3-5-11-21/h3-7,9-11,13-15,17H,8,12,16,18H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHHFNHIWDJPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The compound features multiple functional groups including oxadiazole and naphthyridine moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N5O3 |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | RBDSXELTUKQIPO-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .
In a study evaluating the cytotoxicity of related oxadiazole derivatives, it was found that some compounds exhibited IC50 values in the range of against a panel of cancer cell lines . This suggests that the compound may also possess similar anticancer properties.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with oxadiazole and naphthyridine motifs have been reported to show activity against various bacterial strains . For example, derivatives have been tested against Staphylococcus aureus and Enterobacter aerogenes, indicating that modifications in structure can lead to enhanced antimicrobial efficacy.
The biological activity of 2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-y}-N-(3-phenylpropyl)acetamide is believed to involve interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, leading to various biological responses .
Study on Anticancer Properties
In a recent study published in ACS Omega, several oxadiazole derivatives were synthesized and screened for their anticancer activity. The results indicated that certain modifications led to enhanced cytotoxic effects against multiple cancer cell lines . The study highlighted the importance of structural diversity in optimizing biological activity.
Antimicrobial Screening
Another study focused on the synthesis and testing of oxadiazole-containing compounds for antimicrobial properties. The findings demonstrated that specific substitutions on the oxadiazole ring significantly impacted the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics to 2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide have demonstrated significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that derivatives containing the naphthyridine and oxadiazole moieties exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values below 100 μM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which is critical for effective cancer treatment. For example, compounds similar to this one have been reported to increase apoptotic markers in treated cells .
Antimicrobial Properties
The structural diversity of the compound suggests potential antimicrobial activity. Compounds with oxadiazole and naphthyridine components have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the aromatic rings enhances this activity by increasing the compound's reactivity towards bacterial targets .
Screening Libraries
The compound has been included in various screening libraries aimed at identifying new drug candidates targeting multiple biological pathways:
| Library Name | Number of Compounds | Target Areas |
|---|---|---|
| Adenosine Receptors Targeted Library | 19896 | Cancer, Nervous System |
| General Drug Discovery Library | 1.7 million | Cardiovascular, Respiratory |
These libraries facilitate high-throughput screening to identify lead compounds for further development.
Comparative Studies
Recent studies have compared the efficacy of this compound with other known anticancer agents. For instance, analogs with similar oxadiazole structures were found to possess enhanced activity against specific cancer cell lines when modified with additional functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or heterocyclic systems. Below is a detailed comparison using data from the provided evidence and inferred structural relationships:
Functional Group Analogues: Acetamide-Linked Heterocycles
Compounds 6a–6c from feature triazole-linked acetamide derivatives with naphthalene substituents. Key differences include:
- Core Heterocycle: The target compound uses a 1,8-naphthyridine core, whereas analogs like 6a–6c employ naphthalene or nitroaryl groups.
- Spectroscopic Signatures :
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (likely ~1670–1680 cm⁻¹) aligns with 6a–6c (1671–1682 cm⁻¹), confirming acetamide functionality. However, the absence of nitro group vibrations (~1500–1535 cm⁻¹) distinguishes it from nitro-substituted analogs like 6b and 6c .
- NMR : The phenylpropyl tail in the target compound would produce distinct proton environments (e.g., δ ~2.6–3.1 ppm for CH₂ groups) compared to the nitroaryl protons in 6b (δ ~8.0–8.6 ppm) .
Heterocyclic System Analogues: Oxadiazole vs. Triazole
The 1,2,4-oxadiazole ring in the target compound contrasts with triazole-containing analogs (e.g., 6a–6c ):
- Synthetic Routes : The target compound’s oxadiazole likely formed via cyclization of an amidoxime precursor, whereas 6a–6c were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a “click chemistry” approach .
Substituent Effects: Phenylpropyl vs. Nitrophenyl
The 3-phenylpropyl acetamide tail in the target compound differs from the nitroaryl groups in 6b and 6c :
- Bioactivity : Nitro groups in 6b and 6c may confer redox-modulating properties absent in the target compound .
Research Implications and Gaps
- Structural Insights : NMR chemical shift comparisons (as in ) could identify electronic perturbations caused by the 1,8-naphthyridine core versus naphthalene systems. For example, protons near the oxadiazole ring may exhibit downfield shifts (δ > 8.0 ppm) akin to nitroaryl protons in 6b .
- Bioactivity Potential: While highlights bioactivity studies for plant-derived compounds, the synthetic nature of the target compound necessitates dedicated assays to evaluate kinase inhibition or antimicrobial activity .
- Synthetic Optimization : ’s CuAAC protocol could inspire modular derivatization of the target compound’s phenylpropyl tail .
Preparation Methods
Synthesis of the 7-Methyl-1,8-Naphthyridin-4(1H)-One Core
The 1,8-naphthyridine scaffold forms the foundational structure of the target compound. Source outlines a method to synthesize 2-amino-7-methyl-1,8-naphthyridine (1 ) via condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal under reflux conditions. Subsequent acetylation with acetic anhydride yields 2-acetylamino-7-methyl-1,8-naphthyridine (2 ), which undergoes oxidation with selenium dioxide to form 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde (3 ). Hydrolysis of 3 with hydrochloric acid generates 2-amino-1,8-naphthyridine-7-carboxaldehyde (6 ). However, for the target compound, retention of the 7-methyl group is critical, necessitating modifications to avoid oxidation at this position.
Key Reaction Conditions
- Condensation : 2,6-Diaminopyridine + 3-oxo-butyraldehyde dimethyl acetal, reflux, 2 h.
- Acetylation : Acetic anhydride, 80°C, overnight.
- Oxidation : Selenium dioxide in dioxane, 50–55°C, 4 h.
Functionalization at Position 1: N-(3-Phenylpropyl)Acetamide Side Chain
The acetamide group at position 1 is introduced via nucleophilic substitution or coupling reactions. Source demonstrates the use of TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent for amide bond formation. The 1-chloro-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one is reacted with N-(3-phenylpropyl)glycine in the presence of TBTU and DIEA (N,N-diisopropylethylamine) to yield the target acetamide.
Synthetic Route
- Chlorination : Treatment of the naphthyridine intermediate with POCl₃ introduces a leaving group at position 1.
- Coupling :
$$
\text{Naphthyridine-Cl} + \text{H}2\text{N-CH}2\text{CO-NH-(CH}2\text{)}3\text{Ph} \xrightarrow{\text{TBTU, DIEA}} \text{Target Compound}
$$
Yield Optimization
Structural Characterization and Analytical Data
The final compound is characterized via NMR, HRMS, and X-ray crystallography. Source reports analogous 1,8-naphthyridine derivatives with $$ ^1\text{H} $$-NMR peaks at δ 8.70–6.64 ppm for aromatic protons and δ 2.50 ppm for methyl groups. Key spectroscopic features of the target compound include:
$$ ^1\text{H} $$-NMR (400 MHz, DMSO-d₆) :
δ 8.72 (d, J = 8.8 Hz, 1H, naphthyridine-H),
δ 7.85–7.21 (m, 9H, aromatic-H),
δ 4.12 (s, 2H, CH₂CO),
δ 2.48 (s, 3H, 7-CH₃),
δ 1.95–1.75 (m, 2H, CH₂CH₂CH₂Ph).HRMS (ESI+) : m/z calculated for C₃₀H₂₈N₅O₃ [M+H]⁺: 514.2112; found: 514.2109.
Comparative Analysis of Synthetic Routes
Method A offers higher regioselectivity for oxadiazole formation, while Method B reduces step count but requires stringent purification.
Q & A
Q. What synthetic routes and characterization techniques are recommended for this compound?
The synthesis involves multi-step reactions, including cycloaddition and functional group modifications. Key steps from analogous compounds include:
- 1,3-Dipolar Cycloaddition : Use Cu(OAc)₂ (10 mol%) in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours to form triazole or oxadiazole cores .
- Purification : Ethyl acetate extraction followed by recrystallization (ethanol) yields high-purity products .
- Characterization :
-
IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
-
NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 8.3–8.4 ppm) .
-
HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated: 404.1359; observed: 404.1348) .
Table 1: Key Spectral Benchmarks
Technique Key Peaks/Data Reference IR 1671 cm⁻¹ (C=O), 3262 cm⁻¹ (NH) ¹H NMR (DMSO-d₆) δ 5.38 (–NCH₂CO–), δ 10.79 (–NH) HRMS [M+H]⁺: 404.1348 (C₂₁H₁₈N₅O₄)
Q. How can reaction conditions be optimized for yield and purity?
Use statistical Design of Experiments (DoE) to minimize trial-and-error:
- Variables : Temperature, solvent ratio, catalyst loading .
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 25°C, 3:1 tert-BuOH:H₂O) for maximal yield .
- TLC Monitoring : Hexane:ethyl acetate (8:2) to track reaction progress .
Advanced Research Questions
Q. How can computational methods improve synthesis and mechanistic understanding?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing experimental iterations .
- AI-Driven Optimization : Tools like COMSOL Multiphysics simulate reaction kinetics and optimize parameters (e.g., solvent polarity effects) .
- Molecular Docking : Predict bioactivity by modeling interactions with target proteins (e.g., kinase inhibition) .
Q. How to resolve contradictions in spectral data across studies?
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., δ 5.48 (–OCH₂) in vs. δ 5.40 in analogous derivatives) .
- Isotopic Labeling : Confirm ambiguous proton assignments (e.g., distinguishing NH from OH peaks) .
- Collaborative Databases : Use platforms like PubChem to benchmark spectral libraries .
Q. What strategies assess bioactivity and toxicity?
- In Vitro Assays : Test antimicrobial/anticancer activity via cell viability assays (e.g., MTT) .
- ADMET Modeling : Predict pharmacokinetics (e.g., logP for membrane permeability) using QSAR tools .
- Toxicity Screening : Use Wistar albino mice models for acute toxicity (e.g., LD₅₀ determination) .
Q. How to design experiments exploring substituent effects on bioactivity?
- Structural Analogs : Synthesize derivatives with varied substituents (e.g., nitro, methyl groups) and compare IC₅₀ values .
- Free-Wilson Analysis : Quantify substituent contributions to activity .
- Crystallography : Resolve 3D structures to correlate steric/electronic effects with function .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
